3',5'-cyclic AMP(1-)

cAMP signaling physiological buffer preparation biochemical assay design

Using cAMP free acid (CAS 60-92-4) introduces pH ~3.0 solutions requiring neutralization, creating experimental variability. The sodium salt (CAS 37839-81-9) containing the physiologically relevant 3',5'-cyclic AMP(1-) anion eliminates this problem. • Direct dissolution at up to 50 mg/mL in physiological buffers without pH adjustment • Authentic PKA holoenzyme Kd 2.9 µM; 530-fold selectivity over cGMP • Balanced activation of all cAMP effectors (PKA, Epac, CNG, Popeye) for integrative signaling studies • Defined monoisotopic mass 328.04524 Da for LC-MS/MS quantification

Molecular Formula C10H11N5O6P-
Molecular Weight 328.2 g/mol
Cat. No. B1240622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-cyclic AMP(1-)
Synonyms3',5'-Monophosphate, Adenosine Cyclic
Adenosine Cyclic 3',5' Monophosphate
Adenosine Cyclic 3',5'-Monophosphate
Adenosine Cyclic 3,5 Monophosphate
Adenosine Cyclic Monophosphate
Adenosine Cyclic-3',5'-Monophosphate
AMP, Cyclic
Cyclic 3',5'-Monophosphate, Adenosine
Cyclic AMP
Cyclic AMP, (R)-Isomer
Cyclic AMP, Disodium Salt
Cyclic AMP, Monoammonium Salt
Cyclic AMP, Monopotassium Salt
Cyclic AMP, Monosodium Salt
Cyclic AMP, Sodium Salt
Cyclic Monophosphate, Adenosine
Cyclic-3',5'-Monophosphate, Adenosine
Monophosphate, Adenosine Cyclic
Molecular FormulaC10H11N5O6P-
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-]
InChIInChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/p-1/t4-,6-,7-,10-/m1/s1
InChIKeyIVOMOUWHDPKRLL-KQYNXXCUSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-cyclic AMP(1-) — The Biologically Active cAMP Anion


3',5'-cyclic AMP(1-) (CHEBI:58165) is the deprotonated organophosphate oxoanion of cyclic adenosine monophosphate, representing the major species at physiological pH 7.3 and the conjugate base of neutral 3',5'-cyclic AMP (CHEBI:17489) [1]. As the endogenous second messenger that activates cAMP-dependent protein kinase (PKA), exchange protein directly activated by cAMP (Epac), cyclic nucleotide-gated (CNG) ion channels, and Popeye domain-containing proteins, this anion form is the actual molecular species recognized by all cAMP effector proteins in vivo [2][3]. The (1-) designation explicitly specifies the biologically relevant ionization state, distinguishing it from the neutral free acid form (CAS 60-92-4) whose aqueous solutions are acidic (pH ~3.0) and require neutralization before use in physiological assays .

1
Physiological cAMP anion form dominant at pH 7.3
2
Directly soluble sodium salt for assay buffer preparation
3
Endogenous ligand for PKA, Epac, CNG channels, and Popeye proteins

Why 'cAMP' Alone Is an Insufficient Specification


Procuring 'cAMP' without specifying the ionic form or counterion introduces uncontrolled experimental variables. The neutral free acid (CHEBI:17489, CAS 60-92-4) yields an acidic solution (pH ~3.0) that requires neutralization, while the sodium salt (CAS 37839-81-9) containing the (1-) anion provides approximately 20-fold higher aqueous solubility . Beyond formulation, commonly used cAMP analogs such as 8-Br-cAMP, dibutyryl-cAMP, Sp-cAMPS, and 8-pCPT-2'-O-Me-cAMP exhibit profoundly biased effector activation profiles — from non-selective agonism to near-absolute Epac or PKA selectivity — making them unsuitable substitutes when native, balanced signaling dynamics are required [1]. Furthermore, PDE-resistant analogs cannot recapitulate the physiological synthesis-degradation kinetics that define endogenous cAMP spatiotemporal signaling . Specifying 3',5'-cyclic AMP(1-) ensures procurement of the exact molecular species that serves as the endogenous ligand across all cAMP effector families.

Free acid form (CAS 60-92-4)

Requires pH neutralization; may shift cAMP species distribution and introduce buffer variability.

Non-selective cAMP analogs

8-Br-cAMP or dibutyryl-cAMP exhibit biased effector activation kinetics and reduced PDE susceptibility.

Epac- or PKA-selective analogs

8-pCPT-2'-O-Me-cAMP or N6-benzoyl-cAMP cannot reproduce balanced multi-effector signaling dynamics.

Quantitative Differentiation Evidence


Ionization State Specificity at Physiological pH

3',5'-cyclic AMP(1-) (CHEBI:58165, net charge −1) is explicitly defined as the conjugate base arising from deprotonation of the phosphate OH group and is the major species at pH 7.3 [1]. In contrast, the neutral free acid form 3',5'-cyclic AMP (CHEBI:17489, net charge 0) predominates only under acidic conditions; its aqueous solution at 10 mg/mL has a pH of approximately 3.0 . This has direct procurement consequences: the free acid (CAS 60-92-4) requires buffer neutralization before use in physiological assays, introducing a pH-adjustment step and potential variability, whereas the sodium salt containing the (1-) anion (CAS 37839-81-9) can be directly dissolved for use at near-physiological pH . The (1-) form possesses a monoisotopic mass of 328.04524 Da versus 329.05252 Da for the neutral acid — a 1.00728 Da mass shift corresponding to the proton difference, directly relevant for mass spectrometric identification [1][2].

Ionization State
Head-to-head
Anion (net charge −1): major species at pH 7.3 Free acid (net charge 0): pH ~3.0 solution
Supports direct use in physiological buffers
Free acid requires neutralization; mass shift 1.00728 Da
cAMP signaling physiological buffer preparation biochemical assay design second messenger biology

Aqueous Solubility Advantage of the Sodium Salt

The sodium salt form of 3',5'-cyclic AMP(1-) (CAS 37839-81-9, Sigma-Aldrich catalog A6885) exhibits aqueous solubility of approximately 50 mg/mL, compared to only 10 mg/mL for the free acid form (CAS 60-92-4, Sigma-Aldrich catalog A9501), representing an approximately 5-fold to 20-fold solubility advantage as consistently reported across multiple vendor specifications . The free acid dissolves to produce a solution of pH ~3.0 , requiring neutralization that may further reduce the working concentration. In contrast, the sodium salt dissolves to yield solutions compatible with near-physiological pH ranges (pH 2.0–4.0 at saturation, readily neutralized) . By comparison, the commonly used analog dibutyryl-cAMP (sodium salt) also achieves approximately 50 mg/mL in water, but introduces butyrate upon hydrolysis and acts additionally as a PDE inhibitor, confounding interpretation .

Aqueous Solubility
Data to verify
~50 mg/mL
Reported 5–20× higher than free acid
Sodium salt form; free acid ~10 mg/mL
stock solution preparation in vitro assay dose-response solubility optimization

PKA Binding Affinity and Isoform Selectivity

Native cAMP binds to the PKA type I holoenzyme (R2C2) with a Kd of 2.9 µM, while the free regulatory subunit RIα displays Kd values in the low nanomolar range [1]. In surface plasmon resonance (SPR) solution competition experiments, cAMP activates wild-type RIα with an EC50 of 3.2 ± 0.5 nM and exhibits 530-fold selectivity for cAMP over cGMP (EC50 cGMP/EC50 cAMP ratio = 530) [2]. For comparison, Sp-cAMPS — the most commonly used PDE-resistant PKA activator — requires a concentration of 1.8 µM for half-maximal PKA activation , representing an approximately 560-fold lower potency than native cAMP at the RIα subunit level. Sp-8-Br-cAMPS, another widely used analog, activates PKA with an EC50 of 360 nM . These potency differences are not merely quantitative: Sp-cAMPS also acts as a competitive PDE3A inhibitor (Ki = 47.6 µM), introducing off-target pharmacology absent with the native (1-) anion .

PKA Affinity
Reported
EC50 3.2 nM
Supports native PKA activation assay context
530-fold cAMP/cGMP selectivity; Sp-cAMPS ~560× less potent
PKA activation kinase assay cAMP affinity isoform selectivity SPR binding

Balanced Multi-Effector Recognition Profile

Systematic cAMP analog mapping by Christensen et al. (2003) demonstrated that native cAMP functions as a full, equipotent agonist at both PKA (cAPK) and Epac1 [1]. In contrast, commonly used analogs exhibit profound effector bias: 8-Br-cAMP and 8-pCPT-cAMP activate Epac and cAPK equally well (non-selective full agonists, but with altered physicochemical properties); N6-benzoyl-cAMP is a full PKA activator but an inefficient Epac activator (PKA-biased); 2'-O-alkyl-substituted analogs are stronger Epac1 activators than cAMP but only partial agonists for PKA; and the combination analog 8-pCPT-2'-O-Me-cAMP achieves approximately three orders of magnitude (1000-fold) Epac/cAPK binding selectivity [1]. Beyond PKA and Epac, native cAMP activates olfactory CNG channels with an EC50 of 3 µM [2] and binds Popeye domain-containing proteins with an IC50 of approximately 120 nM, comparable to PKA (~100 nM) and HCN4 (~240 nM) [3]. No single synthetic analog replicates this balanced poly-effector recognition profile.

Effector Profile
Head-to-head
cAMP(1−): balanced agonist at PKA, Epac, CNG, Popeye 8-pCPT-2'-O-Me-cAMP: ~1000× Epac-selective
Supports integrative cAMP signaling study context
Biased analogs dissect pathways but alter network response
cAMP effector Epac PKA CNG channel signaling specificity analog selectivity

PDE Substrate Susceptibility and Signaling Dynamics

Native cAMP is the natural substrate for cyclic nucleotide phosphodiesterases, with the cAMP-specific PDE4 family exhibiting Km values in the range of 1–3 µM [1][2]. Rat brain PDE4 hydrolyzes cAMP with a Km of 3 µM following Michaelis-Menten kinetics [2], and rat PDE4B isoform 4 displays a Km of 5.4 µM [3]. This substrate-enzyme relationship enables the rapid synthesis-degradation cycles that underpin spatiotemporally restricted cAMP signaling microdomains. By contrast, Sp-cAMPS is described as having 'complete resistance to cyclic nucleotide phosphodiesterases' , and 8-Br-cAMP and dibutyryl-cAMP exhibit intermediate but substantially reduced PDE susceptibility compared to native cAMP . While PDE resistance is advantageous for certain applications, it fundamentally alters signaling dynamics: PDE-resistant analogs produce sustained, non-physiological cAMP elevation that cannot recapitulate the pulsatile or oscillatory patterns observed with endogenous cAMP signaling [4].

PDE Substrate
Class-level
PDE4 Km 1–3 µM
Supports dynamic cAMP signaling model
PDE-resistant analogs yield sustained non-physiological elevation
phosphodiesterase cAMP degradation signaling dynamics PDE4 temporal resolution

Defined Monoisotopic Mass for Quantitative MS

3',5'-cyclic AMP(1-) possesses a well-defined monoisotopic mass of 328.04524 Da (C10H11N5O6P, net charge −1), which is distinct from the neutral free acid (329.05252 Da, C10H12N5O6P, net charge 0) by exactly 1.00728 Da [1][2]. This mass difference is analytically significant: in high-resolution mass spectrometry (HRMS) workflows, the (1-) anion's exact mass enables unambiguous identification and quantification of endogenous cAMP in biological matrices without interference from the protonated form or from sodium adducts that may form with the free acid [1]. Commercially available stable isotope-labeled internal standards such as Cyclic AMP-13C5 are explicitly designed to match the physicochemical properties of the endogenous (1-) species, ensuring co-elution and equivalent ionization efficiency in LC-MS/MS [3]. The sodium salt form (MW 351.19 g/mol, C10H11N5NaO6P) provides a gravimetrically convenient form for standard preparation, with the counterion mass readily accounted for in calculations .

Monoisotopic Mass
Reported
328.04524 Da
Supports accurate MS-based quantification
Distinct from free acid (329.05252 Da); ISTD matching enabled
mass spectrometry LC-MS/MS metabolomics quantitative analysis internal standard

Optimal Application Scenarios


Live-Cell cAMP Signaling Assays in Physiological Buffers

When preparing Ringer's solution, artificial cerebrospinal fluid (aCSF), or other physiological buffers for live-cell cAMP signaling studies, the (1-) sodium salt can be directly dissolved at concentrations up to 50 mg/mL without requiring pH neutralization — in contrast to the free acid, whose 10 mg/mL solution at pH ~3.0 would acidify the buffer and necessitate NaOH titration . This ensures that the introduced cAMP species is the same anion recognized by cellular effectors at pH 7.3 [1]. This scenario applies directly to perfusion studies in embryonic spinal neuron cultures, cardiac myocyte electrophysiology, and olfactory sensory neuron patch-clamp recordings, where cAMP is applied via the bath solution .

PKA Holoenzyme Activation Studies

For biochemical reconstitution of PKA holoenzyme (R2C2) activation, native cAMP(1-) provides the physiologically relevant Kd of 2.9 µM for the intact holoenzyme and an EC50 of 3.2 nM at the free RIα subunit with 530-fold selectivity over cGMP [2][3]. Synthetic activators such as Sp-cAMPS (EC50 = 1.8 µM) and Sp-8-Br-cAMPS (EC50 = 360 nM) are orders of magnitude less potent and introduce confounding PDE3A inhibition . For studies quantifying PKA activation thresholds, cooperativity, or isoform-specific (RIα vs RIIβ) pharmacology, only the native anion provides the authentic affinity profile.

Multi-Effector Integrative Signaling Studies

In cellular models where cAMP signals through multiple effector families simultaneously — PKA, Epac, CNG channels, and Popeye domain proteins — native cAMP(1-) is the only ligand that activates all effectors in a balanced, physiological manner [4][5]. Biased analogs such as 8-pCPT-2'-O-Me-cAMP (~1000-fold Epac-selective) or N6-benzoyl-cAMP (PKA-selective, Epac-inefficient) are specifically designed for pathway dissection but cannot substitute for the native ligand when integrative signaling outcomes (e.g., neurite outgrowth, cardiac pacemaking, or insulin secretion) are the experimental endpoint [4].

Quantitative LC-MS/MS Metabolomics and Flux Analysis

For targeted metabolomics workflows quantifying intracellular cAMP concentrations by LC-MS/MS, the (1-) anion's defined monoisotopic mass (328.04524 Da) enables precise selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method development [1][6]. When used alongside 13C5-labeled cAMP internal standards — which are designed to match the (1-) species — the native anion ensures accurate isotope dilution quantification without mass assignment errors that could arise from using free acid standards [6]. This is critical for studies measuring cAMP flux through adenylyl cyclase and PDE activities in intact cells or tissue lysates.

Application
Selection Property
Validation Focus
Live-cell cAMP signaling
Physiological buffer compatibility
Direct dissolution, no pH adjustment
PKA holoenzyme activation studies
Authentic PKA affinity profile
Reported cAMP/cGMP selectivity context
Integrative multi-effector signaling
Balanced effector activation
PKA, Epac, CNG, Popeye pathway interpretation
LC-MS/MS metabolomics
Defined monoisotopic mass
ISTD-matching and quantification review
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